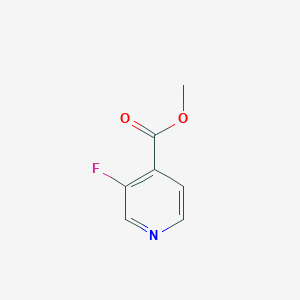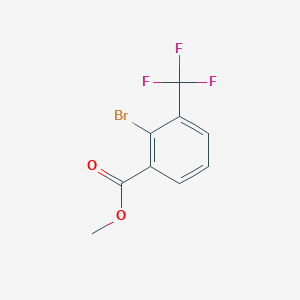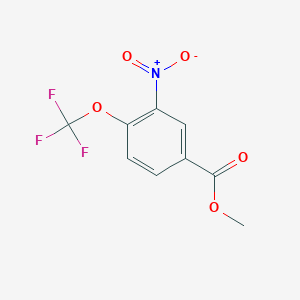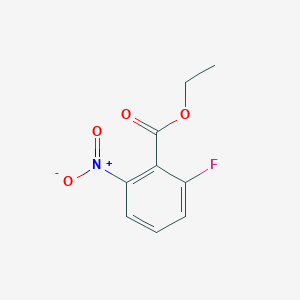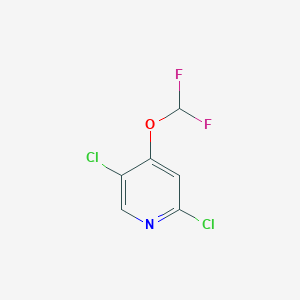![molecular formula C14H18ClN3O B1420832 3-[(1,4-diazepan-1-yl)carbonyl]-1H-indole hydrochloride CAS No. 1235439-36-7](/img/structure/B1420832.png)
3-[(1,4-diazepan-1-yl)carbonyl]-1H-indole hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “3-[(1,4-diazepan-1-yl)carbonyl]-1H-indole hydrochloride” involves imine reductase-catalyzed intramolecular asymmetric reductive amination . This method has been developed for the synthesis of chiral 1,4-diazepanes, which are important structural units with diverse biological properties and pharmaceutical importance .Molecular Structure Analysis
The molecular structure of “3-[(1,4-diazepan-1-yl)carbonyl]-1H-indole hydrochloride” can be found in databases like PubChem . It is represented by the molecular formula C14H18ClN3O .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[(1,4-diazepan-1-yl)carbonyl]-1H-indole hydrochloride” can be found in databases like PubChem . It is represented by the molecular formula C14H18ClN3O .Scientific Research Applications
1. Biocatalytic Access to 1,4-Diazepanes
- Application Summary : This research focuses on the synthesis of chiral 1,4-diazepanes through enzymatic intramolecular asymmetric reductive amination .
- Methods of Application : The process involves the use of enantiocomplementary imine reductases (IREDs) for the synthesis of ®- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole with high enantioselectivity . The catalytic efficiency of ®-selective IRED from Leishmania major (IR1) and (S)-selective IRED from Micromonospora echinaurantiaca (IR25) was studied .
- Results : The study resulted in the successful synthesis of different substituted 1,4-diazepanes with high enantiomeric excess (from 93 to >99%) .
- Application Summary : This research involves the design, synthesis, and anti-tubercular activity study of various ((triazoles/indole)-piperazin-1-yl/1,4-diazepan-1-yl)benzo[d]isoxazole derivatives .
- Methods of Application : The compounds were synthesized, characterized using various analytical techniques, and evaluated for in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain and two ‘wild’ strains Spec. 210 and Spec. 192 .
- Results : Among the tested compounds, 7j exhibited very good anti-tubercular activity (MIC=6.16μM). Furthermore, 7i, 7j, 7y, and 7z were found to be non-toxic against mouse macrophage cell lines when screened for toxicity .
3. Organic Synthesis of 1,4-Diazepanes
- Application Summary : This research focuses on the enzymatic intramolecular asymmetric reductive amination for the synthesis of chiral 1,4-diazepanes .
- Methods of Application : The process involves the use of several enantiocomplementary imine reductases (IREDs) for the synthesis of ®- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole with high enantioselectivity . The catalytic efficiency of ®-selective IRED from Leishmania major (IR1) and (S)-selective IRED from Micromonospora echinaurantiaca (IR25) was studied .
- Results : The study resulted in the successful synthesis of different substituted 1,4-diazepanes with high enantiomeric excess (from 93 to >99%) .
4. Biological Significance of 1,4-Diazepines
- Application Summary : This research involves the study of the biological significance of 1,4-diazepines .
- Methods of Application : The study involves the synthesis, reactions, and biological evaluation of 1,4-diazepines .
- Results : The study concluded that 1,4-diazepines have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . 1,4-diazepine derivatives with significant biological activities could be explored for potential use in the pharmaceutical industries .
5. Enzymatic Intramolecular Asymmetric Reductive Amination
- Application Summary : This research focuses on the synthesis of chiral 1,4-diazepanes through enzymatic intramolecular asymmetric reductive amination .
- Methods of Application : The process involves the use of several enantiocomplementary imine reductases (IREDs) for the synthesis of ®- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole with high enantioselectivity . The catalytic efficiency of ®-selective IRED from Leishmania major (IR1) and (S)-selective IRED from Micromonospora echinaurantiaca (IR25) was studied .
- Results : The study resulted in the successful synthesis of different substituted 1,4-diazepanes with high enantiomeric excess (from 93 to >99%) .
6. Biological Activities of 1,4-Diazepines
- Application Summary : This research involves the study of the biological significance of 1,4-diazepines .
- Methods of Application : The study involves the synthesis, reactions, and biological evaluation of 1,4-diazepines .
- Results : The study concluded that 1,4-diazepines have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal and anticancer . 1,4-diazepine derivatives with significant biological activities could be explored for potential use in the pharmaceutical industries .
properties
IUPAC Name |
1,4-diazepan-1-yl(1H-indol-3-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.ClH/c18-14(17-8-3-6-15-7-9-17)12-10-16-13-5-2-1-4-11(12)13;/h1-2,4-5,10,15-16H,3,6-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLKSPHSTSWEGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CNC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,4-diazepane-1-carbonyl)-1H-indole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1420749.png)
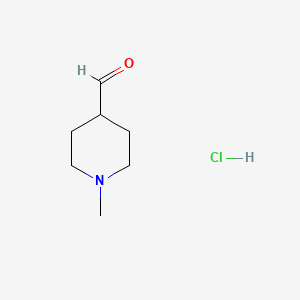
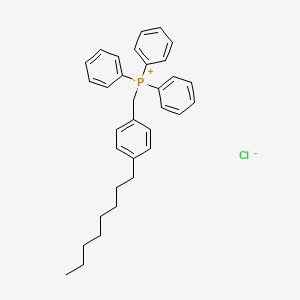
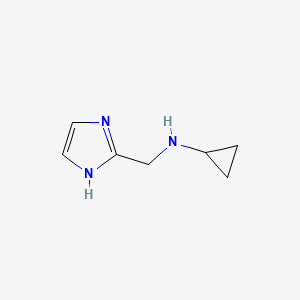
![N-[(2-isopropylpyrimidin-4-yl)methyl]ethanamine dihydrochloride](/img/structure/B1420754.png)
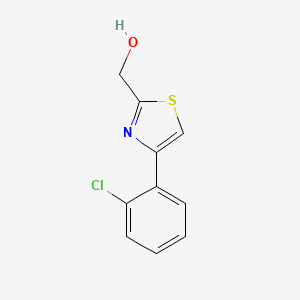
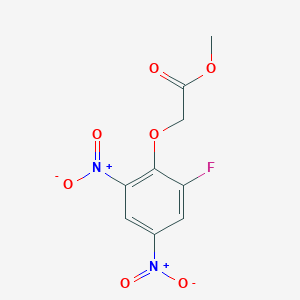
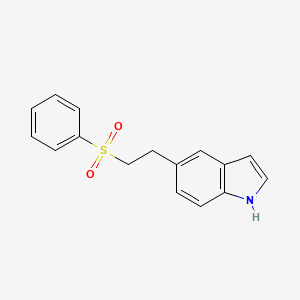
![Quinoxaline, 3-methyl-2-[3'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-5-(trifluoromethyl)-](/img/structure/B1420759.png)
